Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
Description
Significance of Carbazole (B46965) Scaffolds in Contemporary Organic Chemistry and Materials Science
The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in the realm of chemical sciences. orgsyn.org Its rigid and planar nature, coupled with its electron-rich characteristics, bestows upon it a unique set of electronic and photophysical properties. bldpharm.com This has led to the extensive application of carbazole derivatives in a multitude of fields, from the development of organic light-emitting diodes (OLEDs) and photovoltaic devices to their use as essential building blocks in medicinal chemistry. vanderbilt.edunih.govresearchgate.net The versatility of the carbazole core allows for functionalization at various positions, most notably at the 3, 6, and 9 positions, enabling the fine-tuning of its intrinsic properties to suit specific applications.
The Strategic Role of Halogenation at the 3,6-Positions in Carbazole Derivatives
The introduction of halogen atoms, particularly bromine, at the 3 and 6 positions of the carbazole ring is a key strategic modification. This dibromination serves multiple purposes. Firstly, it provides reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. vanderbilt.edu Secondly, the presence of heavy bromine atoms can significantly influence the photophysical properties of the molecule, often leading to enhanced phosphorescence and facilitating intersystem crossing, a critical process in the design of materials for applications like phosphorescent OLEDs. Furthermore, halogenation can impact the electronic nature of the carbazole ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
N-Substitution Strategies and their Profound Impact on Carbazole Derivatives' Intrinsic Properties
The nitrogen atom at the 9-position of the carbazole scaffold offers a readily accessible site for functionalization. N-substitution is a powerful tool for modulating the solubility, processability, and electronic properties of carbazole derivatives. The introduction of various alkyl or aryl groups at this position can alter the steric and electronic environment of the molecule, thereby influencing its packing in the solid state and its charge transport characteristics. For instance, attaching flexible alkyl chains can enhance solubility in organic solvents, which is crucial for solution-processed electronic devices. Conversely, the incorporation of specific functional groups via N-substitution can introduce new functionalities, such as charge-transporting moieties or reactive sites for polymerization. A common method to achieve N-alkylation is the reaction of the carbazole with an appropriate alkyl halide in the presence of a base. orgsyn.org
Contextualizing Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate within Emerging Carbazole Research Paradigms
This compound, with the CAS number 124985-06-4, is a molecule that strategically combines the aforementioned structural features. bldpharm.com It possesses the robust 3,6-dibrominated carbazole core, making it a valuable precursor for a wide range of more complex carbazole-based materials. The N-alkylation with an ethyl acetate (B1210297) group not only modifies its solubility and electronic properties but also introduces a versatile functional group. The ester moiety can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or conversion to other derivatives, thereby expanding its synthetic utility.
While specific, in-depth research articles detailing the comprehensive characterization and application of this compound are not abundant in publicly accessible literature, its structure strongly suggests its role as a key intermediate. The synthesis of analogous compounds, such as diethyl [4-(3,6-dibromo-9H-carbazol-9-yl)butyl]phosphonate, has been reported to proceed via the N-alkylation of 3,6-dibromo-9H-carbazole. ktu.edu This suggests a probable synthetic route for the title compound involving the reaction of 3,6-dibromo-9H-carbazole with ethyl bromoacetate (B1195939).
The combination of reactive bromine atoms and a modifiable ester group positions this compound as a pivotal building block for the synthesis of advanced functional materials, including hole-transporting materials for perovskite solar cells and OLEDs, as well as potentially for the development of novel pharmaceutical agents. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,6-dibromocarbazol-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNGNNYPAMEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Functionalization Strategies for Ethyl 2 3,6 Dibromo 9h Carbazol 9 Yl Acetate
Precursor Synthesis: Advanced Routes to 3,6-Dibromocarbazole (B31536) and its N-Unsubstituted Analogues
The synthesis of the core precursor, 3,6-dibromocarbazole, is a critical first step. This can be achieved through two primary strategies: the construction of the carbazole (B46965) ring system followed by bromination, or the synthesis of a pre-brominated precursor that is then cyclized.
Cadogan Cyclization and Mechanistic Variants for Carbazole Core Construction
The Cadogan cyclization is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. This reaction typically involves a deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite. The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole core. researchgate.net
The general mechanism involves the deoxygenation of the nitro group by the phosphine (B1218219) reagent to form a nitrene, which then attacks the neighboring aryl ring to form a spirocyclic intermediate. Subsequent rearrangement and aromatization lead to the formation of the carbazole. Recent advancements have explored milder reaction conditions, including visible-light-induced photoredox Cadogan cyclizations, which can proceed at room temperature and offer a more sustainable alternative to traditional high-temperature methods. rhhz.net
For the synthesis of a precursor to 3,6-dibromocarbazole, a potential starting material for the Cadogan cyclization would be a 4,4'-dibromo-2-nitrobiphenyl derivative. The cyclization of this precursor would directly yield the desired 3,6-dibromocarbazole.
Regioselective Bromination Techniques at the 3,6-Positions
A more direct and commonly employed method for the synthesis of 3,6-dibromocarbazole is the regioselective bromination of the parent carbazole molecule. The 3 and 6 positions of the carbazole ring are electronically activated and thus susceptible to electrophilic substitution.
N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, often in a polar solvent such as dimethylformamide (DMF) or in the presence of a catalyst like silica (B1680970) gel. chemicalbook.com The reaction with NBS provides a high degree of regioselectivity for the 3 and 6 positions. One reported method involves the slow addition of an NBS solution in DMF to a solution of carbazole at 0 °C, followed by stirring at room temperature, to afford 3,6-dibromocarbazole in good yields. chemicalbook.com Another approach utilizes dibromodimethylhydantoin in absolute ethanol (B145695) at room temperature, which is described as a high-purity and cost-effective method suitable for industrial production. google.com
The choice of brominating agent and reaction conditions can be optimized to maximize the yield and purity of the desired 3,6-dibromo product while minimizing the formation of mono- or poly-brominated side products.
N-Functionalization via Acetate (B1210297) Moiety Introduction
Once 3,6-dibromocarbazole is obtained, the next step is the introduction of the ethyl acetate moiety at the nitrogen atom. This is typically achieved through an N-alkylation reaction.
Alkylation and Acylation Methodologies at the Carbazole Nitrogen Atom
The nitrogen atom of the carbazole ring is nucleophilic and can be readily alkylated or acylated. For the synthesis of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, an N-alkylation reaction is employed using an appropriate ethyl haloacetate reagent, most commonly ethyl bromoacetate (B1195939).
The reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). orgsyn.orgbeilstein-journals.org The choice of base and solvent can significantly influence the reaction rate and yield.
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
Achieving a high yield of this compound requires careful optimization of the reaction parameters. Key factors to consider include the choice of base, solvent, temperature, and reaction time.
A common procedure involves reacting 3,6-dibromocarbazole with ethyl bromoacetate in a suitable solvent such as acetone (B3395972) or DMF, in the presence of a base. orgsyn.orgktu.edu For instance, the use of sodium hydroxide (B78521) in dry acetone at room temperature has been reported to give good yields of the N-alkylated product. orgsyn.org The use of stronger bases like sodium hydride in an aprotic polar solvent like DMF can also be effective, particularly for less reactive substrates. ktu.edu The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction by in situ formation of the more reactive ethyl iodoacetate. researchgate.net
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide | Acetone | Room Temperature | 8 | ~81 (for N-ethylation) | orgsyn.org |
| Potassium Carbonate | Acetone | Reflux | - | - | - |
| Sodium Hydride | DMF | Room Temperature | - | Good | ktu.edu |
| Potassium Carbonate | DMF | 80 | 12 | High | General procedure |
Advanced C-H Functionalization of Carbazole Systems Relevant to 3,6-Dibromo Derivatives
Beyond the synthesis of the target compound, the 3,6-dibromocarbazole scaffold is a versatile platform for further structural modifications through advanced C-H functionalization reactions. These methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at positions that are not easily accessible through traditional electrophilic substitution reactions. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for such transformations.
Palladium-catalyzed C-H functionalization reactions, such as direct arylation, are valuable for creating more complex carbazole-based architectures. While the electron-withdrawing nature of the bromine atoms in 3,6-dibromocarbazole can influence the reactivity of the C-H bonds, directed C-H activation can overcome these challenges. For instance, palladium-catalyzed ortho-arylation of aniline (B41778) carbamates with diazonium salts has been used in the synthesis of carbazole alkaloids, demonstrating the feasibility of C-H arylation on related systems. nih.gov
Rhodium-catalyzed C-H functionalization offers complementary reactivity. Rhodium(II) catalysts have been shown to be effective for the C-H functionalization of electron-deficient methyl groups, and rhodium(III) catalysts can mediate the alkylation of heteroarenes. nih.govnih.gov While specific examples on 3,6-dibromocarbazole are less common, the principles of rhodium-catalyzed C-H activation are applicable. The development of directing groups that can coordinate to the metal center and guide the C-H activation to a specific position is a key strategy in this area.
| Catalyst | Reaction Type | Position Functionalized | Substrate | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate | Ortho-Arylation | Ortho to NH-carbamate | Aniline Carbamates | nih.gov |
| Rhodium(II) | C-H Insertion | Methyl Groups | Various | nih.gov |
| Rhodium(III) | Alkylation | C7 | Indolines | - |
| Palladium(II) Acetate | Direct Arylation | C5 | Imidazo[2,1-b]thiazoles | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for Further Derivatization
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of aryl halides like this compound. Palladium- and copper-catalyzed reactions, in particular, offer efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.comnih.gov For this compound, the two bromine atoms can be sequentially or simultaneously replaced with a wide range of alkyl, alkenyl, aryl, or heteroaryl groups. This versatility makes the Suzuki-Miyaura reaction a preferred strategy for synthesizing complex carbazole derivatives. derpharmachemica.com
The reaction mechanism involves a catalytic cycle centered around a palladium complex. yonedalabs.com Key steps include the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the carbazole, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. yonedalabs.com The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. Common catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand. organic-chemistry.orgderpharmachemica.com A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step. organic-chemistry.org
The reaction's robustness, mild conditions, and the commercial availability of a vast array of boronic acids and esters contribute to its widespread use. nih.gov Furthermore, the boron-containing byproducts are generally considered to have low toxicity, adding to the reaction's appeal over other methods like Stille coupling. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low-Good |
| Aryl Bromide | Potassium Aryltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80-100 | High |
| 2-Bromonitrobenzene | Arylboronic Ester | Pd(PPh₃)₃ | K₂CO₃ | Toluene | Reflux | 85 |
| ortho-Bromoaniline | Benzylboronic Ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | 60 | Good-Excellent |
This table presents generalized conditions from various studies on aryl bromides to illustrate typical parameters applicable for the derivatization of this compound.
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-heteroatom bonds, specifically C-O (ether), C-N (amine), C-S (thioether), and C-C bonds. wikipedia.orgorganic-chemistry.org This makes it a valuable tool for derivatizing this compound with a variety of nucleophiles. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgnih.gov
Modern advancements have led to the development of ligand-assisted Ullmann-type reactions that proceed under much milder conditions. nih.gov The addition of ligands like diamines, amino acids, phenanthrolines, or β-diketones can significantly enhance the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures and reduced catalyst loading. wikipedia.orgnih.gov These improved protocols exhibit greater functional group tolerance, expanding the scope and applicability of the Ullmann condensation in complex molecule synthesis. nih.gov
For this compound, an Ullmann reaction with a phenol (B47542) would yield a diaryl ether, while reaction with an amine (a process also known as the Goldberg reaction) would produce an N-arylated derivative. wikipedia.org Similarly, coupling with thiols leads to the formation of diaryl thioethers. These reactions provide essential pathways to novel carbazole derivatives with tailored properties for various applications.
Table 2: General Conditions for Ullmann-Type Coupling Reactions
| Coupling Type | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) |
| C-O (Etherification) | Phenols | CuI / Ligand (e.g., Phenanthroline) | Cs₂CO₃ / K₂CO₃ | DMF / Toluene | 110-140 |
| C-N (Amination) | Amines / N-Heterocycles | CuI / Ligand (e.g., Amino Acid) | K₂CO₃ / K₃PO₄ | Dioxane / DMF | 80-120 |
| C-S (Thioetherification) | Thiols | CuI | K₂CO₃ | [BMIM]Br (Ionic Liquid) | 150 |
| C-C (Biaryl Synthesis) | Aryl Halide | Copper (stoichiometric) | None | Sand / DMF | >200 |
This table summarizes typical conditions for Ullmann-type reactions based on studies of various aryl halides, which are applicable for modifying this compound.
Green Chemistry Principles Applied to Carbazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing and derivatizing carbazoles, these principles are increasingly being applied. Key strategies include the use of recoverable catalysts, alternative energy sources, and environmentally benign solvents.
The replacement of volatile and toxic organic solvents is another critical aspect of green synthesis. Research has demonstrated the feasibility of conducting Suzuki-Miyaura cross-coupling reactions in aqueous media, which significantly reduces the environmental impact of the process. nih.gov Metal-free strategies, such as those for C-N bond formation, also contribute to greener synthesis by avoiding the use of potentially toxic heavy metals altogether. d-nb.info These approaches represent a shift towards more sustainable and environmentally responsible methods for the synthesis of complex molecules like derivatives of this compound.
Microwave-Assisted Synthetic Protocols for Accelerated Carbazole Derivatization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. semanticscholar.orgnih.gov This rapid heating is more uniform and efficient than conventional methods, often leading to higher product yields and improved purity. mdpi.com
The application of microwave irradiation has been particularly effective in the synthesis and derivatization of carbazole systems. For instance, N-alkylation of carbazoles can be achieved in significantly shorter times compared to conventional heating. researchgate.net Microwave assistance has also been successfully combined with green chemistry principles, such as in the one-pot synthesis of carbazoles using a recoverable palladium nanocatalyst, where reactions are completed in under 30 minutes. organic-chemistry.orgsemanticscholar.org
This technology is highly beneficial for constructing libraries of compounds for screening purposes, where speed and efficiency are paramount. The protocols are applicable to a wide range of reactions, including cross-coupling reactions and the synthesis of various heterocyclic systems attached to the carbazole core. nih.govnih.govresearchgate.net The significant rate enhancement provided by microwave heating makes it an indispensable tool for the rapid derivatization of scaffolds like this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
| Triazole Synthesis | 27 hours | 30 minutes | Significant |
| Triazole Synthesis | 130 minutes (25% yield) | 10 minutes (77% yield) | Drastic |
| One-Pot Carbazole Synthesis | 18 hours (low yield) | 25 minutes (high yield) | Substantial |
| N-Alkylation | Several hours | 4-10 minutes | Notable |
This table compiles data from various studies on heterocyclic synthesis to highlight the general advantages of microwave irradiation in terms of reaction time and yield. semanticscholar.orgnih.govresearchgate.net
Electrochemical Behavior and Charge Transport Characteristics
Redox Properties and Advanced Cyclic Voltammetry Analysis
An analysis in this section would typically involve a detailed discussion of the electrochemical behavior of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, primarily investigated through cyclic voltammetry (CV). This would include the determination of its oxidation and reduction potentials. The CV curve would be analyzed to understand the reversibility of the redox processes. The presence of the electron-donating carbazole (B46965) core and the electron-withdrawing bromine atoms would influence these potentials. The N-substituted ethyl acetate (B1210297) group would also play a role in the electronic properties and solubility of the molecule. A data table summarizing the oxidation onset, peak potentials, and any observed reduction peaks would be central to this section.
Determination of Frontier Molecular Orbital Energy Levels (HOMO/LUMO) and their Electronic Significance
This subsection would focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. These values are crucial for understanding its potential applications in electronic devices, as they determine the energy barriers for charge injection and transport. The HOMO level is typically estimated from the onset of the first oxidation peak in the cyclic voltammogram, while the LUMO level can be calculated by adding the optical bandgap (determined from UV-Vis spectroscopy) to the HOMO energy level. The electronic significance of these levels would be discussed in the context of designing materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). A table summarizing the experimental HOMO and LUMO levels in electron volts (eV) would be included.
Electron Transfer Kinetics and Applications of Marcus Theory in Carbazole Systems
This part of the article would delve into the kinetics of electron transfer to and from the molecule. While direct experimental data for this specific compound is unavailable, the discussion would generally revolve around the principles of Marcus theory, which provides a framework for understanding the rates of electron transfer reactions. The theory relates the rate of electron transfer to the Gibbs free energy of the reaction and the reorganization energy. For carbazole systems, this theory is often applied to understand charge transport mechanisms. The discussion would highlight how the molecular structure, including the bromine and ethyl acetate substituents, would be expected to influence the reorganization energy and thus the electron transfer kinetics.
Investigation of Hole Transport Mobility in Thin Films and Bulk Materials
Carbazole derivatives are well-known for their hole-transporting properties. This section would present any available data on the hole transport mobility of this compound, likely measured using techniques such as the time-of-flight (TOF) method or in the context of a fabricated electronic device. The mobility, measured in cm²/Vs, is a key parameter for assessing the efficiency of charge transport in a material. The influence of the dibromo- and ethyl acetate-substituents on the molecular packing in thin films and its subsequent effect on hole mobility would be a key point of discussion. A data table presenting the hole mobility values under different conditions would be provided if such research were published.
Computational and Theoretical Investigations of Ethyl 2 3,6 Dibromo 9h Carbazol 9 Yl Acetate
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
No specific DFT or TD-DFT studies for Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate are available in the reviewed literature.
Quantum Mechanical Geometry Optimization and Electronic Structure Analysis
There are no published findings on the quantum mechanical geometry optimization or electronic structure analysis specifically for this compound.
Computational Prediction of Spectroscopic and Electrochemical Parameters
Specific computational predictions for the spectroscopic and electrochemical parameters of this compound have not been reported in the scientific literature.
Molecular Dynamics Simulations for Understanding Supramolecular Interactions and Aggregation Behavior
No molecular dynamics simulation studies concerning the supramolecular interactions and aggregation behavior of this compound were identified.
Elucidation of Reaction Mechanisms and Pathways via Advanced Computational Chemistry
There are no available studies that use advanced computational chemistry to elucidate reaction mechanisms and pathways involving this compound.
Establishment of Quantitative Structure-Property Relationship (QSPR) Correlations and Predictive Modeling
No QSPR studies or predictive models have been established specifically for this compound in the reviewed literature.
Advanced Applications in Organic Electronic and Optoelectronic Materials
Role as Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are extensively utilized in OLEDs, serving as host materials for phosphorescent emitters or as the emissive materials themselves. nih.govmdpi.comnih.gov The utility of the carbazole core stems from its high triplet energy and good charge-transporting properties. nih.gov The 3,6-disubstituted carbazole framework, as seen in Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, is a common motif in the design of bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer of an OLED. rsc.orgrsc.org By functionalizing the dibromo-positions, it is possible to attach electron-donating and electron-withdrawing units to fine-tune the material's properties for optimal device performance. rsc.orgmdpi.com
Design Principles for Achieving High-Efficiency Deep Blue Electrophosphorescence
Achieving efficient and stable deep-blue phosphorescent OLEDs (PhOLEDs) is a significant challenge, primarily due to the need for host materials with high triplet energies (ET) to prevent reverse energy transfer from the blue emitter. Carbazole is an excellent scaffold for this purpose due to its intrinsically high ET. nih.gov
Key design principles for carbazole-based hosts for blue PhOLEDs include:
Maintaining High Triplet Energy : The core strategy is to modify the carbazole unit to improve charge transport and thermal stability without significantly lowering its triplet energy. nih.gov Density functional theory calculations have shown that in many carbazole-based host materials, the lowest triplet state is confined to the non-carbazole bridging segments, which must be chosen carefully to possess a high individual triplet energy. nih.gov
Achieving Ambipolar Charge Transport : A balanced flux of electrons and holes to the emissive layer is crucial for high efficiency. This is often achieved by creating bipolar host materials that combine the hole-transporting carbazole unit with an electron-withdrawing moiety. rsc.org For instance, derivatives linking carbazole (donor) with dibenzothiophene (B1670422) (acceptor) have been synthesized to create hosts that yield high external quantum efficiencies (EQE) in blue PhOLEDs. rsc.org
Interrupting π-Conjugation : To keep the triplet energy high, it is often beneficial to link the carbazole units to other aromatic systems via meta-positions. This approach can modulate electronic properties like electron affinity while effectively preserving the high triplet energy of the parent molecule. nih.gov
Exploration as Thermally Activated Delayed Fluorescence (TADF) Emitters
Materials exhibiting thermally activated delayed fluorescence (TADF) have emerged as a highly efficient alternative to phosphorescent emitters in OLEDs. The TADF mechanism relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, harvesting triplet excitons for light emission.
The design of carbazole-based TADF emitters often involves:
Donor-Acceptor (D-A) Architecture : Creating a D-A structure where the carbazole acts as the electron donor and is linked to an electron-acceptor unit. This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST. rsc.org
Tuning Donor-Acceptor Strength and Linkage : The 3,6-positions of the carbazole are ideal for attaching acceptor groups. The strength of the donor and acceptor units, as well as the geometry linking them, can be systematically varied to fine-tune the ΔEST and the emission color. nih.gov Various 3,6-di(arylamino)carbazoles have been successfully employed as TADF emitters in OLEDs. nih.gov
Function as Hole Transport Materials (HTMs) in Perovskite and Dye-Sensitized Solar Cells (DSSCs)
The inherent properties of carbazole derivatives, including their high hole mobility, thermal stability, and electron-rich nature, make them exceptionally suitable for use as hole transport materials (HTMs) in solar cells. mdpi.comnih.gov They represent a promising and cost-effective alternative to the commonly used but expensive spiro-OMeTAD. acs.orgresearchgate.net In both perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs), the HTM plays a critical role in extracting holes from the light-absorbing layer (perovskite or dye) and transporting them to the electrode, while simultaneously blocking electrons to prevent recombination. nih.gov
A closely related compound, [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz), has been successfully used as a self-assembled monolayer (SAM) HTL in mixed tin/lead perovskite solar cells. Devices using Br-2PACz achieved a record power conversion efficiency (PCE) of 19.51%, significantly outperforming those using the standard PEDOT:PSS HTL (16.33%). rsc.org This demonstrates the high potential of the 3,6-dibromo-carbazole core for this application.
Molecular Design Optimization for Enhanced Photovoltaic Performance
Optimizing the molecular structure of carbazole-based HTMs is crucial for maximizing the performance of solar cells. nih.gov Key strategies focus on tuning the material's energy levels, charge transport properties, and stability. researchgate.net
Energy Level Alignment : The HOMO level of the HTM must be properly aligned with the valence band of the perovskite or the HOMO of the dye to ensure efficient hole extraction. nih.govnih.gov The LUMO level should be sufficiently high to block electron transfer from the absorber layer. These energy levels can be fine-tuned by substituting the carbazole core with various electron-donating or withdrawing groups. nih.govrsc.org
Enhancing Hole Mobility : High hole mobility ensures that charges are transported away from the interface quickly, reducing the likelihood of recombination. nih.gov Extending the π-conjugated system of the molecule, for example by creating dimeric carbazole structures, can improve charge transport and facilitate hole extraction. researchgate.netnih.gov
Improving Stability and Film Morphology : The long-term stability of the solar cell is heavily dependent on the HTM. Carbazole derivatives are known for their excellent chemical and thermal stability. mdpi.comacs.org Furthermore, modifications to the molecular structure can improve the film-forming properties and hydrophobicity of the HTM layer, which helps protect the underlying perovskite from moisture and degradation. researchgate.net The ethyl acetate (B1210297) group in the target compound can contribute to good solubility for solution-based processing.
Studies on Charge Extraction and Recombination Dynamics
Studies on carbazole-based HTMs have shown that molecular structure directly impacts these dynamics. For example, enlarged perovskite domains, which can be achieved through specific fabrication methods, reduce the density of traps at the surface and in the bulk material. rsc.orgnih.gov This leads to lower trap-assisted charge recombination and more efficient charge extraction. rsc.orgnih.gov Furthermore, certain functional groups on the HTM, such as sulfur atoms and carbonyl groups, can passivate defects at the perovskite/HTM interface, further reducing recombination and improving device performance. rsc.org The high hole mobility of well-designed carbazole HTMs ensures that holes are swiftly transported to the anode, minimizing their chance of recombining with electrons. nih.gov
Integration into Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
The favorable semiconducting properties of carbazole derivatives also make them suitable for integration into other organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net
In Organic Photovoltaics (OPVs) , carbazole-based materials can be used as the electron donor component in the bulk heterojunction (BHJ) active layer, paired with a suitable electron acceptor. Their strong absorption in the UV-visible region and good hole transport properties are advantageous for this application. The efficiency of OPVs is critically dependent on charge generation, extraction, and recombination, processes that are directly influenced by the charge-carrier mobility of the organic semiconductors used. nih.gov
In Organic Field-Effect Transistors (OFETs) , the key performance metric is charge carrier mobility. nih.govfrontiersin.org OFETs are foundational components for applications like flexible displays, sensors, and printed electronics. nih.govfraunhofer.de The rigid, planar structure of the carbazole core facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. Materials based on carbazole have demonstrated high hole mobilities, making them attractive for the active channel layer in p-type OFETs. nih.gov The development of new organic semiconductors with high mobility is crucial for achieving OFETs with practical performance characteristics, including high on/off ratios and low threshold voltages. nih.gov
Applications in Photorefractive Materials and Optical Information Recording
Photorefractive materials are capable of reversibly changing their refractive index upon exposure to light, making them ideal for applications in holographic data storage and real-time optical processing. Carbazole-containing polymers have been extensively investigated for their photorefractive properties. dntb.gov.ua The carbazole unit acts as a charge-transporting moiety, which is a critical component of a photorefractive composite. While direct studies on polymers derived from this compound are not extensively documented, the 3,6-dibromo-carbazole framework is a common precursor for creating polymers with desirable photorefractive characteristics. The ethyl acetate group can improve the solubility of the resulting polymer, facilitating the fabrication of high-quality thin films necessary for optical devices.
The field of optical data storage is continuously seeking materials that can offer higher storage densities and faster data transfer rates. mdpi.comresearchgate.netnih.govrsc.orgijraset.com Materials based on carbazole derivatives are promising candidates due to their photoresponsive nature. researchgate.net Polymers synthesized from monomers like this compound could potentially be used in write-once-read-many (WORM) or even rewritable optical storage media. The mechanism would likely involve photo-induced changes in the polymer's structure or aggregation state, leading to a readable change in its optical properties.
Development of Carbazole-Based Sensors and Biosensors
The inherent fluorescence and electrochemical activity of carbazole derivatives make them excellent candidates for the development of chemical sensors and biosensors. nih.govclockss.org The 3,6-disubstituted carbazole scaffold has been successfully employed in the creation of highly sensitive and selective sensors. For instance, a molecularly imprinted polymer (MIP) sensor based on poly(3,6-diamino-9-ethylcarbazole) demonstrated ultra-sensitive detection of 17-β-estradiol. nih.gov This highlights the potential of polymers derived from similarly substituted carbazoles, such as those that could be synthesized from this compound, for fabricating advanced sensing platforms.
The general approach involves the functionalization of the carbazole monomer to include a recognition element for the target analyte. Upon binding of the analyte, a change in the fluorescence or electrochemical signal of the carbazole unit is observed. The ethyl acetate group in the target compound could be hydrolyzed to a carboxylic acid, providing a convenient point of attachment for biomolecules in biosensor applications.
Table 1: Examples of Carbazole-Based Sensors and their Performance
| Sensor Type | Target Analyte | Detection Method | Key Performance Metric |
| Fluorescent Sensor | Cu2+ | Fluorescence Quenching | High Selectivity |
| Electrochemical MIP Sensor | 17-β-estradiol | Impedance Change | Detection Limit: 0.36 aM |
| Colorimetric Anion Sensor | Basic Anions | Color Change | Vivid Colorimetric Response |
Utility in Photocatalysis and Hydrogen Evolution Systems
The development of efficient systems for photocatalysis and hydrogen evolution is a critical area of research for renewable energy. Carbazole-based materials have shown promise as photosensitizers and components of catalytic systems for these applications. mdpi.comresearchgate.netnih.govrsc.org The carbazole moiety can effectively absorb light and initiate electron transfer processes, which are central to photocatalysis.
While direct applications of this compound in this field are not widely reported, the use of N-ethylcarbazole as a liquid organic hydrogen carrier (LOHC) underscores the potential of the carbazole core in hydrogen storage and release. mdpi.com Polymers or discrete molecular catalysts derived from the dibrominated ethyl acetate precursor could be designed to have tailored electronic properties for efficient light harvesting and charge separation, key requirements for effective photocatalysis and water splitting to produce hydrogen.
Conjugated Polymers and Copolymers Derived from 3,6-Dibromocarbazole (B31536) Acetate Moiety
The 3,6-dibromo functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers through various cross-coupling reactions such as Suzuki or Yamamoto coupling. researchgate.netnih.govnih.govmsstate.edu These polymers possess a delocalized π-electron system along their backbone, leading to interesting electronic and optical properties. nih.gov The ethyl acetate group can enhance the solubility and processability of these otherwise often intractable materials.
Electrochemical polymerization is a powerful technique for the direct fabrication of thin polymer films on conductive substrates. researchgate.netrsc.orgdntb.gov.ua Carbazole and its derivatives are known to undergo electropolymerization through oxidative coupling at the 3 and 6 positions. For this compound, while the bromine atoms would typically be used in chemical polymerization, direct electropolymerization of a de-brominated analogue, 2-(9H-carbazol-9-yl)acetic acid, has been demonstrated to form electroactive and electrochromic films. researchgate.netjournalajacr.com The resulting poly(2-(9H-carbazol-9-yl)acetic acid) films exhibit reversible color changes upon electrochemical oxidation and reduction. researchgate.netjournalajacr.com This suggests that polymers derived from the title compound could also possess interesting electrochromic properties, making them suitable for applications in smart windows and displays.
The properties of poly(carbazole)s are highly dependent on their chemical structure, including the nature of the substituents and the linkage between monomer units (e.g., 2,7- vs. 3,6-linkage). bohrium.comresearchgate.netmdpi.com The 3,6-linkage, which would be expected from the polymerization of this compound, generally leads to polymers with a more twisted backbone compared to their 2,7-linked counterparts. This can influence the effective conjugation length and, consequently, the electronic and photophysical properties of the polymer. The substituent at the 9-position, in this case, the ethyl acetate group, plays a crucial role in determining the polymer's solubility, morphology, and intermolecular interactions in the solid state. By modifying this group, one can tune the material's properties for specific applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Table 2: Influence of Structural Modifications on Poly(carbazole) Properties
| Structural Feature | Influence on Properties | Potential Application |
| 3,6-Linkage | More twisted backbone, potentially lower conjugation | Host materials in OLEDs |
| 2,7-Linkage | More planar backbone, higher charge carrier mobility | Active layer in OFETs and OPVs |
| N-substitution (e.g., ethyl acetate) | Improved solubility and processability | Solution-processed devices |
| Electron-withdrawing groups on backbone | Lowered HOMO/LUMO levels | Electron-transporting materials |
| Electron-donating groups on backbone | Raised HOMO/LUMO levels | Hole-transporting materials |
Supramolecular Assemblies and Host-Guest Chemistry Involving Carbazole Scaffolds
The carbazole unit can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, making it a valuable component in supramolecular chemistry. These interactions can be exploited to construct well-defined nanostructures and host-guest complexes. While specific examples involving this compound are scarce, the general principles of carbazole-based supramolecular chemistry can be applied. The ethyl acetate group could potentially act as a hydrogen bond acceptor, influencing the self-assembly of molecules derived from this compound. Furthermore, the carbazole ring itself can act as a host for electron-deficient guest molecules.
Structure Property Relationships and Molecular Design Principles
Elucidating the Influence of the N-Substituent (Ethyl Acetate) on Global Electronic and Optical Properties
The substituent at the 9-position (N-position) of the carbazole (B46965) ring plays a crucial role in determining the molecule's physical properties, such as solubility and morphology, while also exerting a more subtle influence on its electronic and optical characteristics. In Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, the N-substituent is an ethyl acetate (B1210297) group.
The primary function of N-alkylation in carbazole derivatives is often to enhance their solubility in common organic solvents, which is essential for solution-based processing and device fabrication. The ethyl acetate group, with its flexible alkyl chain and polar ester moiety, effectively disrupts the close packing that can occur in unsubstituted carbazoles, leading to improved processability.
From an electronic standpoint, the influence of simple N-alkyl groups on the fundamental electronic structure of the carbazole core is generally considered to be modest. mdpi.com However, they can affect the ionization potential and energy levels. For instance, studies on N-alkyl-substituted carbazoles have shown that branching in the alkyl chain can lead to significantly lower liquid crystal transition temperatures and a lower ionization potential compared to analogous compounds like fluorenes. researchgate.net The ethyl acetate group consists of an ethyl spacer connected to an ester. While the alkyl portion has a minimal electronic effect, the ester group is weakly electron-withdrawing. This can lead to a slight stabilization of the highest occupied molecular orbital (HOMO) energy level compared to simple alkyl chains. The N-substituent can also impact intermolecular interactions in the solid state, influencing crystal packing and, consequently, the bulk charge transport properties. Computational studies on N-alkyl carbazoles have been used to investigate how different substituent groups can be used to tune emission wavelengths for applications like mechanoluminescence. researchgate.net
Table 1: Effect of N-Substitution on Carbazole Properties (Illustrative Examples)
| N-Substituent | Effect on Ionization Potential (IP) / HOMO Level | Influence on Physical Properties | Reference Concept |
|---|---|---|---|
| -H (unsubstituted) | Baseline | Lower solubility, prone to aggregation. | rsc.org |
| -Ethylhexyl | Minimal effect on redox potentials. | Greatly improves solubility. | mdpi.com |
| -Branched Alkyl Chains | Lowers ionization potential compared to similar structures. | Lowers liquid crystal transition temperatures. | researchgate.net |
| -Ethyl Acetate | Slight stabilization of HOMO due to weakly electron-withdrawing ester. | Enhances solubility, potential for specific intermolecular interactions via ester group. | nih.gov |
Understanding the Impact of Halogenation (Dibromo) on Molecular Planarity, Conjugation, and Intermolecular Interactions
The introduction of halogen atoms onto the carbazole backbone is a powerful strategy for modulating its electronic and solid-state properties. In this compound, the two bromine atoms at the 3 and 6 positions have profound effects.
Molecular Planarity and Conjugation: Substitution at the 3,6-positions generally does not induce significant steric hindrance that would force the carbazole ring system out of planarity. This is in contrast to substitution at the 1,8-positions, which can cause considerable twisting of the molecular backbone, decrease planarity, and lead to a blue shift in absorption spectra. nih.govrsc.org Therefore, the 3,6-dibromo substitution maintains the planarity and the effective π-conjugation of the carbazole core. The primary electronic influence of the bromine atoms stems from their inductive electron-withdrawing nature, which lowers the energy of both the HOMO and LUMO levels.
Intermolecular Interactions: Halogenation significantly influences the supramolecular organization in the solid state. rsc.org Bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This interaction can play a crucial role in directing crystal packing, complementing or competing with other interactions like π-π stacking. researchgate.netresearchgate.net The presence of bromine atoms can lead to specific crystal structures with altered intermolecular distances and orientations, which in turn affects solid-state properties such as charge mobility and emission efficiency. nih.gov
Optical and Electronic Properties: The presence of heavy atoms like bromine introduces a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state. rsc.org Consequently, brominated carbazoles often exhibit reduced fluorescence quantum yields compared to their non-halogenated counterparts but can show enhanced phosphorescence. rsc.orgresearchgate.net This property is highly desirable for applications in phosphorescent organic light-emitting diodes (PhOLEDs).
Table 2: Comparison of Properties for Carbazole vs. 3,6-Dibromocarbazole (B31536) Derivatives (General Trends)
| Property | Parent Carbazole Derivative | 3,6-Dibromo-Carbazole Derivative | Underlying Reason |
|---|---|---|---|
| Fluorescence Quantum Yield | High | Strongly reduced | Heavy-atom effect enhances ISC. rsc.org |
| HOMO/LUMO Energy Levels | Baseline | Lowered (stabilized) | Inductive electron-withdrawing effect of bromine. |
| Intersystem Crossing (ISC) Rate | Low | High | Enhanced spin-orbit coupling. researchgate.net |
| Dominant Intermolecular Interactions | π-π stacking, N-H···π bonds | Halogen bonding, π-π stacking | Presence of bromine enables halogen bonds. rsc.orgnih.gov |
Advanced Strategies for Tuning Energy Levels, Band Gaps, and Charge Separation Characteristics
The specific structure of this compound serves as a platform that can be further modified to precisely tune its optoelectronic properties. Several advanced strategies can be employed to adjust its energy levels (HOMO and LUMO), modify the band gap, and control charge separation.
Substitution on the Carbazole Core: The most direct way to tune the electronic properties is by introducing additional functional groups onto the carbazole skeleton. Attaching electron-donating groups (e.g., methoxy, amino) would raise the HOMO level and decrease the band gap, while adding further electron-withdrawing groups (e.g., cyano, nitro) would lower both HOMO and LUMO levels. researchgate.net This approach allows for the systematic tuning of the molecule's redox potentials and absorption/emission wavelengths.
Modification of the N-Substituent: While the ethyl acetate group primarily influences solubility, the N-position can be functionalized with electronically active groups. For example, attaching a known electron-acceptor or electron-donor moiety via the nitrogen atom can create an intramolecular donor-acceptor (D-A) system, although the electronic communication is weaker through the nitrogen than through the carbazole's conjugated backbone.
Formation of Donor-Acceptor (D-A) Architectures: A highly effective strategy for engineering the band gap and enabling charge separation is to chemically link the carbazole unit to a distinct electron-acceptor molecule. acs.org In such a D-A dyad, the carbazole moiety acts as the electron donor. Upon photoexcitation, an electron can be transferred from the carbazole's HOMO to the acceptor's LUMO, creating a charge-separated state. rsc.orgrsc.org The energy levels and, consequently, the driving force for charge separation can be precisely controlled by selecting different acceptor units and by modifying the linker between the donor and acceptor. mdpi.com The dibromo substitution on the carbazole donor can help to fine-tune its donor strength and energy levels to achieve optimal alignment with a chosen acceptor.
Polymerization and Copolymerization: Incorporating the carbazole monomer into a polymer chain is a proven method for tuning properties. Copolymerizing it with other aromatic units that have different electron-donating or -accepting strengths can systematically vary the band gap and energy levels of the resulting material. researchgate.net This allows for the creation of low band gap polymers suitable for photovoltaic applications.
These strategies leverage the foundational properties of the dibromocarbazole core and provide a versatile toolkit for creating materials with tailored energy landscapes for specific applications in organic electronics.
Rational Design Principles for Developing Carbazole-Based Compounds with Tailored Advanced Properties
The development of functional carbazole-based materials relies on a set of rational design principles that correlate specific structural modifications with desired properties. Carbazole is recognized as a highly versatile building block due to its excellent hole-transporting ability, thermal stability, and the flexibility for functionalization at multiple positions. elsevierpure.commdpi.com
Key design principles include:
N-Position (9-H) Functionalization: This position is primarily targeted for attaching solubilizing groups (e.g., alkyl chains) to ensure processability without significantly altering the core electronic properties. mdpi.com This allows the intrinsic properties of the carbazole core to be expressed in a solution-processable form. The ethyl acetate group in the title compound is an example of this strategy.
C-3/C-6 Position Functionalization: These positions are electronically coupled and provide a linear conjugation pathway. They are ideal sites for creating donor-acceptor molecules, extending π-conjugation by linking to other aromatic systems, or for polymerization. researchgate.net The dibromo-substitution in the title compound utilizes these positions to modulate electronic properties and introduce heavy-atom effects.
C-2/C-7 Position Functionalization: Similar to the 3,6-positions, the 2,7-positions offer another vector for extending π-conjugation. Poly(2,7-carbazole)s are a well-studied class of conjugated polymers where this linkage leads to materials with promising features for solar cells and transistors. acs.orgnih.gov
Halogenation: As discussed, introducing halogens is a key strategy to lower HOMO/LUMO levels, induce phosphorescence via the heavy-atom effect, and control solid-state packing through halogen bonding. rsc.org This is critical for designing host materials for PhOLEDs or materials with specific crystalline morphologies.
Increasing Molecular Rigidity: Fusing the carbazole unit with other aromatic rings to create ladder-type structures enhances molecular rigidity and planarity. This can lead to extended π-conjugation, sharper absorption and emission spectra, and improved charge transport properties. researchgate.net
By combining these principles, researchers can rationally design novel carbazole-based compounds. For example, to create a blue phosphorescent host material, one would choose a carbazole core to ensure a high triplet energy, attach solubilizing groups at the N-position, and potentially introduce substituents at the 3,6-positions to fine-tune the HOMO/LUMO levels for efficient charge injection and transport, while avoiding functionalities that would lower the triplet energy. rsc.orgrsc.org This modular approach makes carbazole a cornerstone in the design of advanced organic electronic materials.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability
Future research will prioritize the development of synthetic methodologies for carbazole (B46965) derivatives that are not only efficient but also environmentally benign. Traditional methods for synthesizing functionalized carbazoles often require harsh reaction conditions, expensive catalysts, and may generate significant waste. tandfonline.comresearchgate.net The scientific community is increasingly focused on "greener" approaches. researchgate.net
Key emerging trends in this area include:
Transition Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of the carbazole core, avoiding the need for pre-functionalized starting materials. researchgate.netbohrium.com Catalytic systems using metals like palladium, rhodium, and iridium are being explored to achieve high regioselectivity and functional group tolerance under milder conditions. bohrium.comchim.it This approach enhances atom economy by minimizing the number of synthetic steps and byproducts. chim.it
Domino and Tandem Reactions: Designing multi-step reactions that occur in a single pot, known as domino or tandem reactions, significantly improves efficiency and reduces waste. nih.gov Researchers are exploring novel cascade sequences to construct complex carbazole structures from simple precursors. nih.gov
Photocatalysis and Electrosynthesis: These methods offer sustainable alternatives to traditional thermal reactions, often proceeding under ambient temperature and pressure. The use of light or electricity as a driving force can lead to unique reactivity and selectivity in carbazole synthesis.
The table below summarizes a comparison of traditional versus emerging synthetic strategies for carbazole derivatives.
| Feature | Traditional Synthetic Methods | Emerging "Green" Synthetic Methods |
| Efficiency | Often multi-step, lower overall yields | Fewer steps, higher yields, one-pot reactions |
| Atom Economy | Lower, often requires protecting groups and stoichiometric reagents | Higher, direct C-H functionalization minimizes waste |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder (room temperature, ambient pressure) |
| Catalysts | Stoichiometric amounts of reagents, heavy metal catalysts | Catalytic amounts of transition metals, photocatalysts |
| Environmental Impact | Higher solvent consumption and waste generation | Reduced solvent use, fewer byproducts, more sustainable |
Exploration of Advanced Optoelectronic Applications Beyond Current Paradigms
While carbazole derivatives are well-established in OLEDs, future research aims to expand their application into next-generation optoelectronic devices. rsc.orgmdpi.com The unique photophysical properties of the carbazole moiety, such as its electron-donating nature and high thermal stability, make it a promising building block for a wide range of applications. mdpi.commagtech.com.cn
Emerging areas of exploration include:
Thermally Activated Delayed Fluorescence (TADF) Emitters: Carbazole-based systems are being engineered to exhibit TADF, a mechanism that allows for harvesting both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. rsc.orgrsc.org
Perovskite Solar Cells (PSCs): Carbazole derivatives are being investigated as hole-transporting materials (HTMs) in PSCs, aiming to improve efficiency, stability, and device lifetime. Their tunable electronic properties are crucial for optimizing energy level alignment with the perovskite absorber layer.
Bioimaging and Sensors: The fluorescent properties of carbazole compounds make them suitable for applications in biological imaging and chemical sensing. rsc.org By functionalizing the carbazole core with specific recognition units, researchers can design probes for detecting various analytes.
Flexible Electronics: The development of solution-processable carbazole-based materials is key to their integration into flexible displays and wearable electronic devices. rsc.org
Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance
The combination of carbazole-based organic molecules with inorganic materials at the nanoscale can lead to hybrid materials with synergistic properties, surpassing the performance of individual components. tandfonline.com
Future research in this area will focus on:
Carbazole-Functionalized Quantum Dots (QDs): Attaching carbazole ligands to the surface of QDs can improve their dispersibility in organic matrices, enhance charge transport, and facilitate their use in hybrid QD-LEDs.
Metal-Organic Frameworks (MOFs): Incorporating carbazole-based ligands into MOFs can create materials with tailored porosity, photoluminescence, and catalytic activity. nih.gov These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Organic-Inorganic Perovskites: Designing novel carbazole-containing organic cations for use in 2D and 3D hybrid perovskites could lead to materials with improved stability and optoelectronic properties for solar cells and LEDs.
Polyoxometalate (POM) Hybrids: Combining carbazoles with inorganic polyoxometalate clusters has been shown to yield materials with interesting electrochemical sensing and catalytic properties. nih.govrsc.orgrsc.org
Advanced Mechanistic Studies of Functionalization Reactions and Device Performance Degradation
A deeper understanding of the underlying mechanisms governing both the synthesis and degradation of carbazole-based materials is crucial for rational design and performance improvement.
Key areas for future mechanistic studies include:
In-situ Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to monitor functionalization reactions in real-time can provide valuable insights into reaction pathways, intermediates, and catalyst behavior.
Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the energetics and transition states of complex reaction pathways, guiding the optimization of synthetic protocols. researchgate.net
Device Degradation Pathways: Investigating the chemical and physical processes that lead to the degradation of carbazole-based materials in optoelectronic devices is essential for improving their operational lifetime. acs.orgacs.org Studies have pointed to mechanisms like exciton-induced aggregation and bond breakage as potential causes for decreased efficiency over time. acs.orgacs.orgresearchgate.net Understanding these pathways will enable the design of more robust and stable molecules. kaust.edu.sa For example, the degradation of aromatic amines is often linked to the weakness of the carbon-nitrogen (C-N) bond. acs.org
Application of Predictive Modeling and Machine Learning in Carbazole Materials Discovery and Optimization
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. nih.gov Machine learning (ML) and predictive modeling are emerging as powerful tools to accelerate this process. frontiersin.orgrsc.org
Future applications in the context of carbazole materials will likely involve:
High-Throughput Virtual Screening: Using ML models to predict the electronic and optical properties of vast libraries of virtual carbazole derivatives, allowing researchers to identify the most promising candidates for synthesis and testing.
Inverse Design: Developing algorithms that, given a desired set of properties, can predict the molecular structure of a carbazole derivative that would exhibit those properties.
Predicting Synthetic Outcomes: Training ML models on historical reaction data, including failed experiments, to predict the likelihood of success for new synthetic routes and to optimize reaction conditions. nih.govresearchgate.net
Data Mining of Scientific Literature: Employing natural language processing (NLP) techniques to extract valuable data on synthesis, properties, and performance from the vast body of scientific literature, creating structured databases to train more accurate ML models. nih.gov
The integration of these computational approaches promises to revolutionize the design and discovery of new carbazole-based materials with tailored functionalities for a wide array of applications. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, and how can researchers optimize reaction yields?
- The compound is typically synthesized via visible light-induced carbene N-carbazolation, as demonstrated for structurally similar carbazole derivatives. A key step involves reacting brominated carbazole precursors with ethyl cyanoacetate derivatives under photochemical conditions, yielding targets with ~63–78% efficiency . Optimization strategies include adjusting stoichiometry of brominated intermediates (e.g., 3,6-dibromo-9H-carbazole) and employing phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm ester/carbazole integration. For example, the ethyl ester group shows characteristic triplet signals at ~1.3 ppm (CH₃) and ~4.2 ppm (CH₂) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₂Br₂NO₂ would align with calculated ~432.93 g/mol) .
- X-ray Crystallography: Tools like SHELX and ORTEP-3 resolve crystal packing influenced by weak C-H⋯O/N interactions, often forming b-axis-aligned chains. Refinement via SHELXL ensures accuracy .
Q. How do the weak intermolecular interactions influence the compound’s solid-state properties?
- C-H⋯O/N interactions stabilize supramolecular architectures, affecting solubility and melting points. These interactions are identified through crystallographic data and can be visualized using WinGX or Mercury software .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dibromocarbazole core in photochemical reactions?
- The 3,6-dibromo substitution activates the carbazole ring for electrophilic aromatic substitution (EAS) by increasing electron-withdrawing effects. Under visible light, the cyanoacetate group generates carbene intermediates that undergo regioselective N-carbazolation. Transient absorption spectroscopy can track carbene formation and coupling kinetics .
Q. How do electronic properties (HOMO/LUMO) of this compound align with applications in optoelectronics?
- Computational studies (DFT) and cyclic voltammetry reveal HOMO levels near -6.01 eV and LUMO at -2.64 eV, comparable to phosphonic acid derivatives of dibromocarbazole. These values enable hole-transport capabilities in organic photovoltaics (OPVs) and perovskite solar cells (PSCs) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in yields (e.g., 40–78% for similar derivatives ) arise from variations in bromination efficiency and purification methods. Researchers should compare alkylation conditions (e.g., K₂CO₃ vs. Cs₂CO₃) and employ HPLC or column chromatography to isolate pure products .
Q. How can this compound be integrated into perovskite solar cells to enhance device stability?
- As a self-assembled monolayer (SAM), derivatives like (2-(3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid improve hole transport between PEDOT:PSS and perovskite layers. This integration reduces recombination losses, achieving >19% PCE in 2D Ruddlesden-Popper perovskites. Stability tests under AM1.5G illumination confirm reduced degradation .
Methodological Tables
Table 1: Key Synthetic Parameters for Dibromocarbazole Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Bromination Catalyst | TBAB in toluene, 45°C, 3 h | |
| Photochemical Reaction | Visible light (450 nm), 24 h | |
| Purification Method | Recrystallization (ethyl acetate) |
Table 2: Electronic Properties and Applications
| Property | Value/Application | Reference |
|---|---|---|
| HOMO/LUMO (eV) | -6.01 / -2.64 | |
| Solar Cell Integration | SAM in 2DRP perovskites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
